2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile
Overview
Description
2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile is an organic compound with the molecular formula C12H11F3N2O3S. It is known for its unique chemical structure, which includes a trifluoroethoxy group, an azetidine ring, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroethanol with azetidine-1-sulfonyl chloride to form an intermediate, which is then reacted with benzonitrile under controlled conditions. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The trifluoroethoxy group can be oxidized to form trifluoroacetic acid.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid, amines, and substituted azetidine derivatives. These products have various applications in organic synthesis and pharmaceutical development .
Scientific Research Applications
2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The azetidine ring and benzonitrile moiety contribute to the compound’s binding affinity and selectivity for specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethoxy)propionitrile: This compound shares the trifluoroethoxy group but has a different core structure, leading to distinct chemical and biological properties.
2,2,2-Trifluoroethanol: While it shares the trifluoroethoxy group, it lacks the azetidine and benzonitrile moieties, resulting in different reactivity and applications.
2,2,2-Trifluoroethyl ether: This compound has similar functional groups but differs in its overall structure and uses.
Uniqueness
2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3S/c13-12(14,15)8-20-10-6-17(7-10)21(18,19)11-4-2-1-3-9(11)5-16/h1-4,10H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVDHNXQBHLOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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